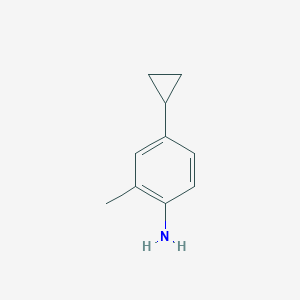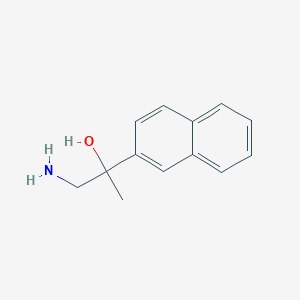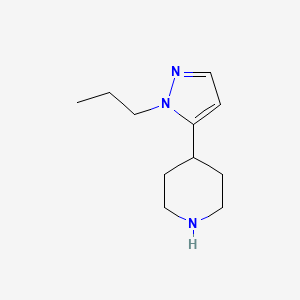
4-(1-propyl-1H-pyrazol-5-yl)piperidine
Overview
Description
4-(1-propyl-1H-pyrazol-5-yl)piperidine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(1-propyl-1H-pyrazol-5-yl)piperidine is the soluble epoxide hydrolase (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The sEH enzymes belong to the α/β hydrolase family and specifically act on ether bonds .
Mode of Action
this compound interacts with its target, the sEH enzymes, through hydrogen bond interactions . This interaction results in the inhibition of the sEH enzymes . The compound shows varying degrees of selectivity towards the sEH enzymes .
Biochemical Pathways
The inhibition of sEH enzymes by this compound affects the biochemical pathways involving epoxides . For example, sEH enzymes show selectivity for aliphatic epoxides such as fatty acid epoxides . The diol products of sEH mediated hydrolysis of these epoxides are referred to as dihydroxyeicosatrienoic acids .
Result of Action
The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH enzymes in the hydrolysis of epoxides, which are involved in these physiological processes .
Biochemical Analysis
Biochemical Properties
4-(1-propyl-1H-pyrazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that facilitates the hydrolysis of epoxides to diols, which are less reactive and more water-soluble . The interaction between this compound and soluble epoxide hydrolase involves hydrogen bonding and hydrophobic interactions, which contribute to the inhibition of the enzyme’s activity. This inhibition can lead to various physiological effects, including the reduction of blood pressure and inflammation .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by this compound can lead to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of vascular tone and inflammation . Additionally, this compound may affect the expression of genes related to oxidative stress and inflammatory responses, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues and occupying the hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. The inhibition of soluble epoxide hydrolase by this compound results in the accumulation of epoxyeicosatrienoic acids, which exert various biological effects, including anti-inflammatory and vasodilatory actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions . Prolonged exposure to light or high temperatures can result in degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit soluble epoxide hydrolase, leading to beneficial effects such as reduced blood pressure and inflammation . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to the accumulation of epoxyeicosatrienoic acids, which are metabolized by other enzymes, such as cytochrome P450s and epoxide hydrolases . These metabolic pathways play a crucial role in regulating the levels of bioactive lipids, which are involved in various physiological processes, including inflammation, vascular tone, and cellular signaling. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for specific binding sites and its ability to cross cellular membranes. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a pyrazole moiety may facilitate its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can influence its ability to modulate cellular processes, including gene expression, metabolic pathways, and signaling cascades.
Properties
IUPAC Name |
4-(2-propylpyrazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h5,8,10,12H,2-4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVHPZWOPXKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


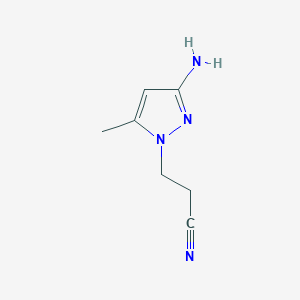
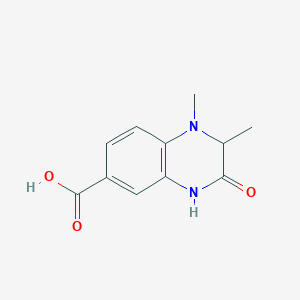

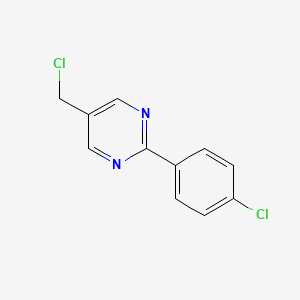
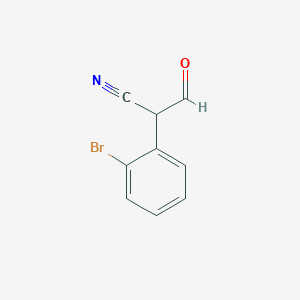

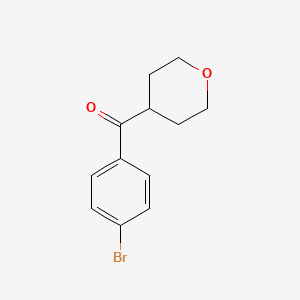
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)


